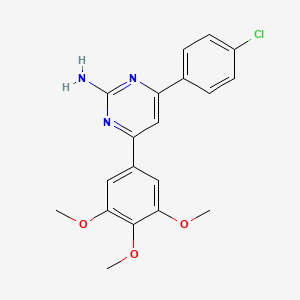

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 6 of the pyrimidine core. This compound has garnered attention in medicinal chemistry due to its structural motifs, which are associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTKDKYBUCQTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514157 | |

| Record name | 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215257-68-4 | |

| Record name | 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Overview

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a compound with the molecular formula C19H18ClN3O3 and a molecular weight of approximately 371.82 g/mol. Its unique substitution pattern on the pyrimidine ring suggests potential applications across various scientific fields, including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

This compound is being investigated for its anti-cancer properties . Recent studies have shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives of this compound exhibited significant cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, with growth inhibition values reaching up to 86.28% at a concentration of 10 μM .

Research has focused on the compound's ability to act as an enzyme inhibitor and its interaction with specific receptors. The mechanism of action typically involves:

- Inhibition of Kinases : The compound's structure allows it to bind effectively to kinase receptors, which are critical in various cellular signaling pathways associated with cancer proliferation and survival .

- Potential Anti-inflammatory Effects : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, although further studies are needed to elucidate these effects fully.

Synthesis of Analogues

The compound serves as a building block for synthesizing more complex molecules. Its derivatives can be designed to enhance biological activity or target specific pathways more effectively:

- Researchers have synthesized various derivatives by modifying the pyrimidine ring or substituents on the phenyl groups to explore structure-activity relationships (SAR).

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen-Substituted Analogues

- The bromine atom (vs. chlorine) may increase steric bulk and electron-withdrawing effects, impacting binding affinity .

- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24, ): Fluorine’s electronegativity and small size improve metabolic stability and membrane permeability. Activity: This compound showed pronounced activity against β-hemolytic Streptococcus, suggesting that electron-withdrawing fluoro groups synergize with morpholine’s polar effects for antibacterial action .

Methoxy-Substituted Analogues

4-(4-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine ():

- Dual methoxy groups reduce electron-withdrawing effects compared to chloro/fluoro substituents. Methoxy groups enhance solubility but may reduce affinity for hydrophobic targets.

- Activity : Lower activity against S. aureus compared to chloro-substituted analogues, indicating electron-withdrawing groups are critical for antimicrobial efficacy .

- 4-(3,4,5-Trimethoxyphenyl)-thiazole–pyrimidine hybrids (): Compounds like 4c–4g retain the 3,4,5-trimethoxyphenyl group but replace the chlorophenyl with piperazine or morpholine-linked thiazole. Physical Properties: Melting points range from 84°C to 217°C, reflecting varied crystallinity due to substituent bulk .

Antimicrobial Activity

- Target Compound: The chloro and trimethoxyphenyl groups likely contribute to broad-spectrum activity.

- 4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 22, ): Exhibited strong activity against S. aureus (MIC < 1 µg/mL), attributed to the chloro group’s electron-withdrawing effect and morpholine’s solubility-enhancing properties .

- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (): Demonstrated the best RabGGTase inhibition (GLIDE score: -9.2), outperforming analogues with fewer methoxy groups. This highlights the importance of the 3,4,5-trimethoxy motif in enzyme binding .

Herbicidal Activity

- The trimethoxy group’s planar structure may facilitate interaction with plant-specific enzymes .

Physicochemical and Structural Properties

Hydrogen-Bonding and Crystal Packing

- 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine (): X-ray studies revealed intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine core. The methylsulfanyl group contributes to hydrophobic packing .

- 4-(4-Halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives (): Quantum chemical studies showed that chloro substituents (DP-2) enhance hydrogen-bond acceptor capacity compared to fluoro/bromo analogues, impacting solubility and target engagement .

Key Differentiators of 4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group enhances electrophilicity and target binding compared to methoxy or morpholine substituents.

- 3,4,5-Trimethoxyphenyl Advantage : This group’s planar structure and methoxy oxygen atoms facilitate π-stacking and hydrogen bonding, critical for enzyme inhibition (e.g., RabGGTase) .

- Versatility : The compound’s scaffold allows modular substitution, enabling optimization for antimicrobial, anticancer, or herbicidal applications.

Biological Activity

4-(4-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. With a molecular formula of C19H18ClN3O3 and a molecular weight of approximately 371.83 g/mol, this compound features a unique substitution pattern that enhances its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate signaling pathways by interacting with receptors implicated in disease processes.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant anticancer properties.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anticancer Activity : Investigations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM .

- Anti-inflammatory Properties : Similar compounds have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which could suggest potential applications in inflammatory diseases .

- Antimicrobial Activity : Some derivatives of pyrimidine compounds have shown antibacterial and antifungal properties, indicating a broader spectrum of biological applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl and trimethoxyphenyl substitutions | Anticancer properties |

| 4-(3-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | Methoxy groups instead of chlorophenyl | Potential anticancer activity |

| 4-(Biphenyl)-6-(trimethoxyphenyl)pyrimidin-2-amine | Biphenyl substitution at the 4-position | Investigated for various biological activities |

This table illustrates how the specific substitution pattern on the pyrimidine ring influences the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- NCI-60 Cell Line Screening : In a screening involving multiple cancer cell lines, this compound showed promising results against several types of cancer, reinforcing its potential as an anticancer agent .

- ADME-Tox Studies : Preliminary studies indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity profiles for this compound. It exhibited acceptable drug-likeness properties with no significant acute toxicity observed in animal models .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how can its purity be validated?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation : Reaction of 3,4,5-trimethoxybenzaldehyde with a substituted acetophenone (e.g., 4-chlorophenylacetone) to form a chalcone intermediate.

- Cyclization : Treatment with guanidine nitrate or thiourea under basic conditions (e.g., NaOH/EtOH) to form the pyrimidine core .

- Functionalization : Introduction of the 2-amine group via nucleophilic substitution or catalytic amination.

Q. Purity Validation :

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Standard protocols include:

- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against pathogens like S. aureus or E. coli using 96-well plates .

- Agar Diffusion : Measure inhibition zones (e.g., 15–25 mm for V. cholerae).

- Positive Controls : Compare with established antibiotics (e.g., ciprofloxacin).

- Key Findings : Analogues with 3,4,5-trimethoxyphenyl groups show enhanced activity against Gram-negative bacteria due to improved membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity and receptor binding?

Structure-Activity Relationship (SAR) Insights :

- Chlorophenyl Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

- 3,4,5-Trimethoxyphenyl : Increases steric bulk and hydrogen-bonding capacity, critical for kinase inhibition (e.g., RabGGTase) .

- Amino Group : Essential for forming hydrogen bonds with active-site residues (e.g., Asp189 in thrombin) .

Example : Replacing 3,4,5-trimethoxy with 2,4-dimethoxy reduces antitumor potency by 70%, highlighting the importance of substitution symmetry .

Q. What computational strategies are used to predict binding affinity with target proteins like RabGGTase?

Docking Workflow :

Protein Preparation : Optimize the crystal structure (PDB: 3HXB) by removing water and adding hydrogens .

Ligand Optimization : Generate low-energy conformers using OPLS-AA force field .

GLIDE Docking : Use "Extra Precision" mode to calculate G-scores (e.g., −9.2 kcal/mol indicates strong binding) .

Validation : Compare predicted poses with co-crystallized ligands (RMSD <2.0 Å).

Key Insight : The 3,4,5-trimethoxyphenyl group in the compound forms π-π interactions with Phe177 in RabGGTase, correlating with a G-score of −8.5 .

Q. How can contradictory data between in silico predictions and experimental IC50_{50}50 values be resolved?

Possible Causes and Solutions :

- Solubility Issues : Poor aqueous solubility may artificially lower activity. Use DMSO stocks ≤0.1% and confirm stability via LC-MS .

- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended targets .

- Assay Variability : Repeat experiments with fresh batches and standardized protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising efficacy?

Methodological Approaches :

- LogP Adjustment : Introduce polar groups (e.g., -OH, -SONH) to reduce logP from 3.5 to 2.8, enhancing solubility .

- Prodrug Design : Mask the amine as an acetylated derivative to improve oral bioavailability .

- Formulation : Use nanocarriers (e.g., liposomes) to increase plasma half-life from 2.5 to 8.7 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.